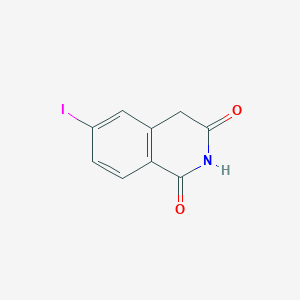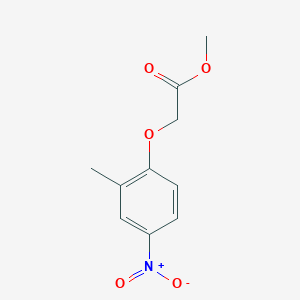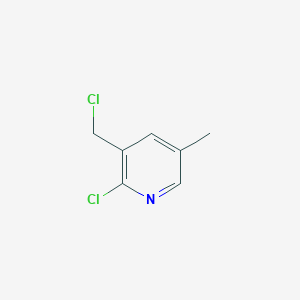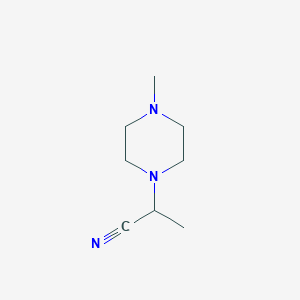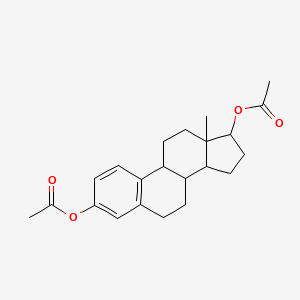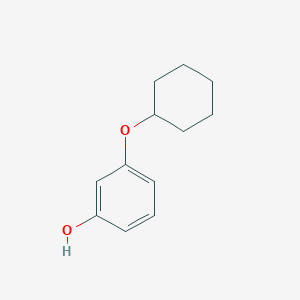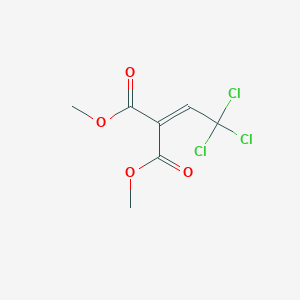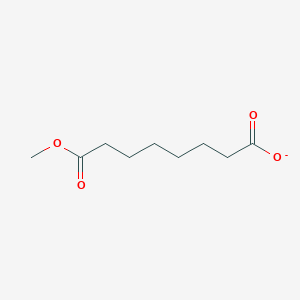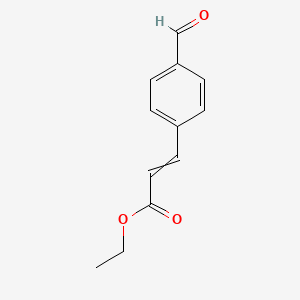
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H3ClF3N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of chloro and trifluoromethyl groups on the pyridazine ring significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents like ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in solvents like tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions include substituted pyridazines, pyridazine N-oxides, and various coupled products depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-pyridazinamine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
6-Trifluoromethyl-3-pyridazinamine: Lacks the chloro group, affecting its chemical properties and applications.
4-Bromo-6-trifluoromethyl-3-pyridazinamine: Similar structure but with a bromo group instead of chloro, leading to different reactivity in substitution reactions.
Uniqueness
4-Chloro-6-(trifluoromethyl)pyridazin-3-amine is unique due to the combined presence of chloro and trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C5H3ClF3N3 |
|---|---|
Peso molecular |
197.54 g/mol |
Nombre IUPAC |
4-chloro-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12) |
Clave InChI |
ZYXIWSKXWCDGFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN=C1C(F)(F)F)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Azaspiro[5.5]undec-1-ene](/img/structure/B8793024.png)
